molecular formula C8H11F2NSi B8249811 2,5-Difluoro-4-(trimethylsilyl)pyridine CAS No. 851386-41-9

2,5-Difluoro-4-(trimethylsilyl)pyridine

Cat. No.: B8249811
CAS No.: 851386-41-9
M. Wt: 187.26 g/mol
InChI Key: TYGGNBXLTGMLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-(trimethylsilyl)pyridine is an organofluorine compound characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(trimethylsilyl)pyridine typically involves the fluorination of a pyridine derivative followed by the introduction of the trimethylsilyl group. One common method includes:

    Starting Material: 2,5-Difluoropyridine.

    Silylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: While the pyridine ring is relatively stable, the trimethylsilyl group can be oxidized to form silanols or reduced under specific conditions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.

Major Products:

    Substitution Products: Amino or thiol-substituted pyridines.

    Oxidation Products: Silanols or siloxanes.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

2,5-Difluoro-4-(trimethylsilyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms, enhancing metabolic stability and bioavailability.

    Medicine: Explored for its role in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2,5-Difluoro-4-(trimethylsilyl)pyridine exerts its effects is largely dependent on its chemical reactivity:

    Molecular Targets: The compound can interact with various enzymes and receptors, depending on the functional groups introduced during synthesis.

    Pathways Involved: The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its interaction with biological targets and metabolic pathways.

Comparison with Similar Compounds

    2,5-Difluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.

    4-(Trimethylsilyl)pyridine: Does not contain fluorine atoms, resulting in different electronic properties and reactivity.

    2,5-Dichloro-4-(trimethylsilyl)pyridine:

Uniqueness: 2,5-Difluoro-4-(trimethylsilyl)pyridine is unique due to the combination of fluorine atoms and a trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.

Properties

IUPAC Name

(2,5-difluoropyridin-4-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NSi/c1-12(2,3)7-4-8(10)11-5-6(7)9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGGNBXLTGMLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279990
Record name 2,5-Difluoro-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-41-9
Record name 2,5-Difluoro-4-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-(trimethylsilyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-(trimethylsilyl)pyridine
Reactant of Route 3
Reactant of Route 3
2,5-Difluoro-4-(trimethylsilyl)pyridine
Reactant of Route 4
Reactant of Route 4
2,5-Difluoro-4-(trimethylsilyl)pyridine
Reactant of Route 5
Reactant of Route 5
2,5-Difluoro-4-(trimethylsilyl)pyridine
Reactant of Route 6
Reactant of Route 6
2,5-Difluoro-4-(trimethylsilyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.